

# Application Notes and Protocols for BAL-30072

## Agar Dilution Susceptibility Testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **BAL-30072**

Cat. No.: **B605906**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAL-30072** is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, which involves the inhibition of multiple penicillin-binding proteins (PBPs), makes it a promising candidate for the treatment of challenging infections.<sup>[1]</sup> Accurate determination of its in vitro activity is crucial for both clinical and research applications. The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. These application notes provide a detailed protocol for performing agar dilution susceptibility testing of **BAL-30072**, along with data presentation and visualization of its mechanism of action.

## Mechanism of Action

**BAL-30072** is a monocyclic  $\beta$ -lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Unlike other monobactams that primarily target PBP3, **BAL-30072** has a high affinity for PBP3 and also inhibits the bifunctional penicillin-binding proteins PBP1a and PBP1b.<sup>[1]</sup> This multi-targeted approach leads to the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with agents that only inhibit PBP3.<sup>[1]</sup>

## Spectrum of Activity

**BAL-30072** has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative pathogens, including:

- *Pseudomonas aeruginosa* (including MDR and carbapenem-resistant strains)[2][3]
- *Acinetobacter baumannii* (including MDR and carbapenem-resistant strains)
- *Enterobacteriaceae* (including strains producing extended-spectrum  $\beta$ -lactamases (ESBLs), and carbapenemases such as KPC and metallo- $\beta$ -lactamases)
- *Stenotrophomonas maltophilia*
- *Burkholderia* spp.

## Data Presentation: In Vitro Susceptibility of Gram-Negative Pathogens to **BAL-30072**

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **BAL-30072** against various Gram-negative isolates as determined by broth and agar dilution methods.

Table 1: MIC50 and MIC90 Values of **BAL-30072** Against Key Gram-Negative Pathogens

| Organism                             | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|--------------------------------------|--------------------|---------------|---------------|-----------|
| Pseudomonas aeruginosa               | 206                | 0.25          | 1             |           |
| Acinetobacter baumannii              | -                  | 4             | >64           |           |
| KPC-possessing Klebsiella pneumoniae | -                  | 4             | >64           |           |
| Enterobacteriaceae                   | 181                | 2             | >32           |           |
| MDR Acinetobacter spp.               | -                  | -             | 4             |           |
| MDR P. aeruginosa                    | -                  | -             | 8             |           |

Table 2: **BAL-30072** MICs for Specific Carbapenemase-Producing Enterobacteriaceae Strains

| Organism and Resistance Mechanism     | MIC (µg/mL) | Reference |
|---------------------------------------|-------------|-----------|
| Escherichia coli (NDM-1)              | 1           |           |
| Klebsiella pneumoniae (KPC)           | -           |           |
| Pseudomonas aeruginosa (VIM-1 + AmpC) | -           |           |
| Escherichia coli (CTX-M-15)           | -           |           |
| Escherichia coli (TEM-3)              | -           |           |
| Escherichia coli (TEM-5)              | -           |           |

Table 3: **BAL-30072** MICs for Specific *Acinetobacter baumannii* Strains

| Strain     | Meropenem Susceptibility | BAL-30072 MIC (µg/mL) | Reference |
|------------|--------------------------|-----------------------|-----------|
| AB307-0294 | Susceptible              | -                     |           |
| AB8407     | Susceptible              | -                     |           |
| AB1697     | Resistant                | -                     |           |
| AB3340     | Resistant                | -                     |           |
| AB0057     | Resistant                | >64                   |           |

## Experimental Protocols

### Agar Dilution Susceptibility Testing Protocol for **BAL-30072**

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### 1. Materials

- **BAL-30072** analytical powder
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes (100 mm or 150 mm)
- Sterile deionized water
- Sterile tubes for serial dilutions
- Micropipettes and sterile tips
- Inoculum preparation tubes (e.g., sterile saline or broth)
- 0.5 McFarland turbidity standard

- Inoculator (e.g., Steers-Foltz replicator) or calibrated loops
- Bacterial isolates for testing
- Quality Control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853)
- Incubator ( $35 \pm 2$  °C)

## 2. Preparation of **BAL-30072** Stock Solution

- Aseptically weigh a precise amount of **BAL-30072** powder.
- Reconstitute the powder with a suitable solvent (as recommended by the manufacturer, typically sterile deionized water) to a known concentration (e.g., 1280 µg/mL).
- Ensure the stock solution is thoroughly dissolved.

## 3. Preparation of Agar Plates

- Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50 °C in a water bath.
- Prepare a series of twofold dilutions of the **BAL-30072** stock solution in sterile deionized water.
- For each desired final concentration, add 1 part of the diluted **BAL-30072** solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
- Pour the agar-drug mixture into sterile petri dishes to a depth of 3-4 mm.
- Also, prepare a drug-free control plate.
- Allow the agar to solidify at room temperature.
- Plates should be used on the day of preparation.

#### 4. Inoculum Preparation

- From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately  $1.5 \times 10^8$  CFU/mL).
- Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately  $10^4$  CFU per spot on the agar surface.

#### 5. Inoculation of Plates

- Using an inoculator, apply the prepared bacterial suspensions to the surface of the agar plates, starting with the drug-free control plate and progressing to the plates with increasing concentrations of **BAL-30072**.
- Each spot should contain approximately 1-2  $\mu$ L of the diluted inoculum.
- Allow the inoculum spots to dry completely before inverting the plates for incubation.

#### 6. Incubation

- Incubate the plates at  $35 \pm 2$  °C for 16-20 hours in ambient air.

#### 7. Interpretation of Results

- The MIC is the lowest concentration of **BAL-30072** that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
- Growth on the drug-free control plate must be confirmed for the test to be valid.

#### 8. Quality Control

- Concurrently test the recommended QC strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with each batch of tests.

- The resulting MICs for the QC strains should fall within the established acceptable ranges. As of the last update, specific CLSI or EUCAST-defined QC ranges for **BAL-30072** have not been published. Laboratories should establish their own internal QC ranges based on method validation.

## Mandatory Visualizations

### Experimental Workflow for Agar Dilution Testing

[Click to download full resolution via product page](#)

Caption: Workflow for **BAL-30072** agar dilution susceptibility testing.

## Signaling Pathway of BAL-30072 Action

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BAL-30072** via inhibition of PBPs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of the siderophore monosulfactam BAL30072 against contemporary Gram-negative pathogens from New York City, including multidrug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BAL-30072 Agar Dilution Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605906#bal-30072-agar-dilution-susceptibility-testing]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)